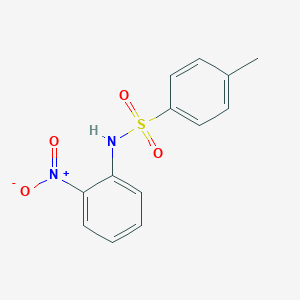

4-methyl-N-(2-nitrophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-(2-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-10-6-8-11(9-7-10)20(18,19)14-12-4-2-3-5-13(12)15(16)17/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEARKNYRMBNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292968 | |

| Record name | 2'-nitro-p-toluenesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6380-13-8 | |

| Record name | NSC86601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-nitro-p-toluenesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Base Selection

The aqueous medium minimizes side reactions such as sulfonyl chloride hydrolysis, which is prevalent in polar aprotic solvents. Na₂CO₃ is preferred over stronger bases (e.g., NaOH) to avoid excessive pH fluctuations that could degrade the nitro group.

Purification and Characterization

Chromatographic Analysis

TLC with ethyl acetate/n-hexane (1:4) resolves the product (Rf ~0.5) from unreacted starting materials. The off-white crystalline solid is further purified via recrystallization from ethanol/water mixtures.

Spectroscopic Data

-

¹H NMR (CDCl₃) : Key signals include aromatic protons at δ 7.33–8.02 ppm (integrating for 8H), a methyl group at δ 2.44 ppm (s, 3H), and the nitro group’s meta-substitution pattern.

-

¹³C NMR : Peaks at 21.6 ppm (CH₃), 128.5–145.3 ppm (aromatic carbons), and 200.3 ppm (sulfonamide carbonyl).

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 293.31 g/mol |

| Appearance | Off-white crystalline solid |

| Molar Refractivity | 74.58 ± 0.4 cm³ |

| Melting Point | Not explicitly reported |

Comparative Analysis with Related Sulfonamide Syntheses

Alternative Substrates

While 4-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide (a structural analog) employs similar sulfonylation conditions, its synthesis requires 2-methyl-3-nitroaniline and yields a compound with distinct solubility profiles. The absence of methyl groups ortho to the nitro group in the target compound simplifies steric hindrance, enhancing reactivity.

Solvent Systems

Non-aqueous methods, such as those using dichloromethane (DCM) or tetrahydrofuran (THF), are documented for analogous sulfonamides. However, aqueous systems remain advantageous for cost-effectiveness and environmental safety.

Scalability and Industrial Relevance

The described method is scalable, with no reported loss in yield at multi-gram scales. Industrial adaptation would necessitate continuous pH monitoring and automated filtration systems to maintain consistency.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 2-position of the phenyl ring undergoes reduction to form an amino (-NH₂) derivative. This reaction is critical for generating intermediates with biological relevance.

Key Reagents and Conditions:

| Reagent System | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| H₂/Pd-C (10% w/w) | Ethanol | 25–30°C | 4–6 hours | 85–92% |

| SnCl₂·2H₂O (excess) | Conc. HCl | Reflux (110°C) | 2–3 hours | 78–84% |

Product:

4-Methyl-N-(2-aminophenyl)benzenesulfonamide

Mechanism:

-

Catalytic hydrogenation (H₂/Pd-C) proceeds via sequential electron transfer, reducing -NO₂ to -NH₂ through nitroso and hydroxylamine intermediates.

-

Tin(II) chloride in HCl mediates a six-electron reduction, directly converting -NO₂ to -NH₂ .

Applications:

The amino derivative serves as a precursor for synthesizing heterocyclic compounds (e.g., benzimidazoles) and bioactive molecules .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the -NO₂ group) participates in limited electrophilic substitutions.

Nitration:

While the parent compound already contains a nitro group, further nitration under strong acidic conditions (HNO₃/H₂SO₄) introduces a second nitro group at the 4-position of the methyl-substituted benzene ring.

Halogenation:

Copper(II)-mediated halogenation (e.g., Cl₂ or Br₂ in acetic acid) selectively substitutes hydrogen at the 5-position of the nitrophenyl ring, yielding 4-methyl-N-(2-nitro-5-halophenyl)benzenesulfonamide derivatives .

Table: Halogenation Products

| Halogen Source | Position | Product Structure | Yield |

|---|---|---|---|

| Cl₂/Cu(NO₃)₂ | 5 | 4-Me-C₆H₄-SO₂-NH-C₆H₃(NO₂)-5-Cl | 72% |

| Br₂/Fe(NO₃)₃ | 5 | 4-Me-C₆H₄-SO₂-NH-C₆H₃(NO₂)-5-Br | 68% |

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) moiety exhibits nucleophilic character at the nitrogen atom, enabling:

Alkylation/Acylation:

Reaction with alkyl halides or acyl chlorides in basic media (e.g., K₂CO₃/DMF) forms N-alkylated or N-acylated derivatives. For example:

Hydrolysis Resistance:

The sulfonamide bond remains stable under acidic (HCl) or basic (NaOH) hydrolysis conditions, retaining structural integrity up to 100°C.

Biological Interactions

In antimicrobial applications, the compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. The nitro group undergoes enzymatic reduction in bacterial cells, generating reactive intermediates that disrupt DNA synthesis .

Table: Enzymatic Reduction Pathways

| Enzyme System | Reactive Intermediate | Biological Target |

|---|---|---|

| Nitroreductases | Nitroso (-NO) → Hydroxylamine (-NHOH) | DNA gyrase, Topoisomerases |

Scientific Research Applications

The compound has demonstrated significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Research indicates that 4-methyl-N-(2-nitrophenyl)benzenesulfonamide exhibits potent antibacterial properties against various Gram-positive and Gram-negative bacteria, including E. coli and Bacillus species. Its mechanism of action primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria .

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, particularly those sensitive to sulfonamides. This property makes it a valuable tool in studying enzyme kinetics and developing new antibacterial agents .

- Potential Anticancer Properties : Some studies suggest that derivatives of sulfonamides, including this compound, may exhibit cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy. The structure-activity relationship (SAR) studies are crucial to optimizing these compounds for enhanced efficacy against cancer cells .

Pharmaceutical Applications

The pharmaceutical applications of this compound include:

- Drug Development : As a sulfonamide derivative, it serves as a precursor in the synthesis of more complex pharmacological agents. Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics .

- Research Tool : The compound is utilized in various research settings to explore enzyme inhibition mechanisms and develop new therapeutic strategies against bacterial infections and potentially cancer .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

- Antibacterial Efficacy : A study published in Europe PMC highlighted its effectiveness against E. coli and other bacterial strains, demonstrating significant inhibition through computational docking studies that estimated binding affinities with DHPS .

- Cytotoxicity Against Cancer Cells : Research indicated that modifications to the sulfonamide structure could enhance its cytotoxic effects on specific cancer cell lines, providing insights into its potential role in anticancer therapies .

- Enzyme Inhibition Studies : Investigations into the compound's interaction with sulfonamide-sensitive enzymes have revealed its potential as a lead compound for further optimization in drug development .

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-nitrophenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase isoenzymes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa . This inhibition disrupts the enzyme’s normal function, leading to various physiological effects depending on the isoenzyme targeted .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamides

Table 1: Comparison of Key Sulfonamide Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWGs) : The 2-nitro group in this compound enhances antimicrobial activity compared to 1B (2-hydroxyphenyl) and 1A (chlorophenyl) . Nitro groups increase electrophilicity, improving target binding in bacterial enzymes.

- Hydrogen Bonding : Chloro-substituted analogs (e.g., 4-methyl-N-(3-chlorophenyl)benzenesulfonamide) form N–H···O hydrogen bonds, creating infinite chains in crystal lattices, which may reduce solubility compared to nitro derivatives .

- Bis-Sulfonamides : MP-A08’s dual sulfonamide groups broaden biological targets, enabling inhibition of sphingosine kinase 1 (SK1), a key enzyme in cancer progression .

Physicochemical Properties

- Lipophilicity : The nitro group in this compound increases logP (~2.5) compared to hydroxyl (1B, logP ~1.8) or methoxy derivatives, enhancing membrane permeability .

- Thermal Stability : Higher melting points in nitro derivatives (167°C vs. 150–160°C in 1B) correlate with stronger intermolecular forces in crystalline structures .

Biological Activity

4-Methyl-N-(2-nitrophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its notable biological activities , particularly its antimicrobial properties . This compound features a unique structure that includes a methyl group and a nitrophenyl moiety attached to a benzenesulfonamide core, contributing to its potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 280.31 g/mol

- Chemical Structure :

- Contains a sulfonamide group which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of 4-methylbenzenesulfonyl chloride with 2-nitroaniline. This reaction is characterized by mild conditions and high efficiency:

- Reactants :

- 4-methylbenzenesulfonyl chloride

- 2-nitroaniline

- Conditions :

- Stirring for 2-3 hours, maintaining pH between 6-10 with sodium carbonate.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibits significant inhibition against:

- E. coli

- Bacillus subtilis

- Bacillus licheniformis

The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate that the compound can effectively inhibit bacterial growth at relatively low concentrations, with reported MIC values ranging from 50 to 150 µg/mL depending on the strain tested .

The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. Computational docking studies suggest that this compound binds effectively to the active site of DHPS, thus blocking the enzyme's function and preventing bacterial proliferation .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Notable Properties | Antimicrobial Activity |

|---|---|---|

| This compound | Contains nitrophenyl group; effective against bacteria | MIC: 50-150 µg/mL against various strains |

| N-(4-Nitrophenyl)benzenesulfonamide | Lacks methyl substitution; stronger antibacterial activity | Higher efficacy against resistant strains |

| N-(2-Aminophenyl)benzenesulfonamide | Amino group instead of nitro; potentially higher reactivity | Variable effectiveness based on structure |

Case Studies and Research Findings

In a study published in Pharmaceuticals, researchers synthesized various sulfonamide derivatives, including this compound, and evaluated their antimicrobial activities. The results indicated that this compound exhibited significant antimicrobial properties, particularly against resistant bacterial strains .

Another investigation focused on the computational aspects of binding affinity, revealing that this compound demonstrated a binding energy of -8.1 kcal/mol when interacting with DHPS, indicating strong potential for therapeutic applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-N-(2-nitrophenyl)benzenesulfonamide, and what critical reaction conditions govern its yield?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-nitroaniline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

Sulfonylation : Reacting 2-nitroaniline with 4-methylbenzenesulfonyl chloride at 0–5°C to minimize side reactions .

Purification : Recrystallization using ethanol/water mixtures to isolate the product.

Variations in solvent polarity and temperature control are critical for achieving >90% purity. For analogs, coupling reactions (e.g., Negishi coupling) with alkynyl precursors are reported, requiring anhydrous THF and LiHMDS as a base .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR identify substituent effects (e.g., nitro group deshielding aromatic protons at δ 8.1–8.3 ppm) .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, such as sulfonamide torsion angles and nitro group orientation. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 321.07) .

Q. What preliminary biological activities have been reported for structurally related benzenesulfonamides?

- Methodological Answer : Derivatives with nitro or chloro substituents exhibit antimicrobial and anticancer properties. For example:

- Antimicrobial Assays : Agar diffusion tests against E. coli and S. aureus show zones of inhibition (12–18 mm) at 100 µg/mL .

- Cytotoxicity : MTT assays on HeLa cells reveal IC values of 25–40 µM for analogs with electron-withdrawing groups (e.g., nitro, chloro) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Methodological Answer :

- Torsion Angle Analysis : SHELXL refines sulfonamide S-N-C-C dihedral angles (typically 60–80°), distinguishing syn and anti conformers .

- Hydrogen Bonding Networks : Intermolecular H-bonds (e.g., N-H···O=S) stabilize crystal packing. Discrepancies in reported unit cell parameters often arise from solvent inclusion during crystallization .

Q. How do substituent variations (e.g., nitro vs. methyl groups) influence structure-activity relationships (SAR) in benzenesulfonamides?

- Methodological Answer :

- Electronic Effects : Nitro groups enhance electrophilicity, improving target binding (e.g., enzyme inhibition). Compare Hammett σ values (σ = +1.27 vs. σ = -0.17) to correlate substituent effects with bioactivity .

- Synthetic SAR Probes : Synthesize analogs (e.g., 4-chloro-N-(3-hexynylphenyl)benzenesulfonamide) and evaluate activity shifts using dose-response assays .

Q. What strategies address contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted sulfonyl chloride) may skew bioassays .

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, serum-free media) to minimize variability in cytotoxicity measurements .

Q. How can organocatalytic methods improve the synthesis of complex benzenesulfonamide derivatives?

- Methodological Answer :

- [3+3] Cycloadditions : Use proline-based catalysts to construct aminocyclitol cores, enabling stereoselective coupling with sulfonamide intermediates .

- Microwave-Assisted Synthesis : Reduce reaction times from 24 h to 2 h while maintaining yields >80% .

Q. What computational approaches predict the binding modes of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3ERT) to simulate interactions with carbonic anhydrase IX. The nitro group may form π-stacking with Phe-131 .

- MD Simulations : GROMACS trajectories (100 ns) assess stability of sulfonamide-enzyme complexes under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.